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Compound of Interest

Compound Name:
5,6-Dimethoxyisobenzofuran-

1(3H)-one

Cat. No.: B046730 Get Quote

An In-Depth Technical Guide to the Derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Introduction
5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone (also known as

phthalide) family, is a polycyclic aromatic compound featuring a fused benzene and furanone

ring system.[1] This core structure is found in various naturally occurring compounds, including

those isolated from fungal species, and serves as a valuable scaffold in medicinal chemistry.[1]

The isobenzofuranone framework is associated with a wide array of pharmacological

properties, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.[2][3][4] The

strategic functionalization of the 5,6-dimethoxyisobenzofuran-1(3H)-one core, particularly at

the C-3 position, has led to the development of novel derivatives with significant therapeutic

potential, targeting a range of biological processes from enzyme inhibition to the induction of

apoptosis in cancer cells.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities,

and experimental protocols related to the derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-
one. It is intended for researchers, scientists, and professionals in the field of drug

development who are interested in this promising class of compounds.

Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046730?utm_src=pdf-interest
https://www.benchchem.com/product/b046730?utm_src=pdf-body
https://www.benchchem.com/product/b046730?utm_src=pdf-body
https://www.benchchem.com/product/b046730
https://www.benchchem.com/product/b046730
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270182/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7012914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268973/
https://www.benchchem.com/product/b046730?utm_src=pdf-body
https://www.benchchem.com/product/b046730
https://pmc.ncbi.nlm.nih.gov/articles/PMC6270182/
https://www.benchchem.com/product/b046730?utm_src=pdf-body
https://www.benchchem.com/product/b046730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The parent compound, 5,6-Dimethoxyisobenzofuran-1(3H)-one, possesses a well-defined

set of chemical and physical properties that serve as a baseline for its derivatives.

Property Value Source

CAS Number 531-88-4 [5]

Molecular Formula C₁₀H₁₀O₄ [5]

Molecular Weight 194.18 g/mol [5]

IUPAC Name
5,6-dimethoxy-3H-2-

benzofuran-1-one
[5]

Appearance Colorless crystals [1]

Melting Point 142–144°C [1]

Synthesis and Derivatization
The synthesis of the 5,6-dimethoxyisobenzofuran-1(3H)-one core and its subsequent

derivatization are critical steps in exploring the structure-activity relationships of this compound

class.

Core Synthesis
Several synthetic routes have been established for the preparation of the isobenzofuranone

scaffold. A common and well-documented laboratory method involves the acid-catalyzed

cyclization of a corresponding anhydride.
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4,5-Dimethoxyphthalic Anhydride

5,6-Dimethoxyisobenzofuran-1(3H)-one

  Acetic Anhydride, H₂SO₄ (cat.)
  80-100°C, 4-6 hours
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Caption: General synthesis of the isobenzofuranone core.

An alternative patented approach involves the use of N-substituted phthalimide intermediates,

which can be adapted for methoxy substitutions. This method includes the methylation of a 4-

nitro-phthalimide followed by a zinc-mediated reduction and cyclization.[1]

Derivatization Strategies
The 5,6-dimethoxyisobenzofuran-1(3H)-one scaffold can be modified through various

chemical reactions to generate a library of derivatives.

C-3 Position Functionalization: The C-3 position of the lactone ring is a primary site for

modification. Condensation reactions with aldehydes or reactions with various amines are

common strategies.[2][6]

Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution

reactions to introduce additional functional groups, altering the electronic and steric

properties of the molecule.[1]

Oxidation and Reduction: The core structure can be subjected to oxidation to form quinones

or reduction to yield dihydro derivatives.[1]
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Caption: Key strategies for derivatization.

Biological Activities and Structure-Activity
Relationships
Derivatives of 5,6-dimethoxyisobenzofuran-1(3H)-one have demonstrated a broad spectrum

of biological activities. The nature and position of the substituents play a crucial role in

determining their potency and selectivity.

Antiproliferative and Cytotoxic Activity
Numerous isobenzofuranone derivatives have been evaluated for their anticancer potential. C-

3 functionalized phthalides have shown significant in vitro activity against various cancer cell

lines.[2] For instance, certain derivatives have been found to inhibit cell viability by up to 90% at

a concentration of 100 µM in U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[2] The

proposed mechanism often involves the induction of apoptosis through the activation of specific

signaling pathways.[1]

Enzyme Inhibition
This class of compounds has been identified as potent inhibitors of several key enzymes.

Cholinesterase Inhibition: Benzofuranone-ylidene-methyl benzylpyridinium derivatives have

been synthesized as dual inhibitors of acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7]

Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of

tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in

treating hyperpigmentation.[1][8]

Antioxidant and Antiplatelet Activity
(Z)-3-benzylideneisobenzofuran-1(3H)-ones, inspired by natural products, have been

synthesized and evaluated as highly potent antioxidants and antiplatelet agents.[3] Structure-

activity relationship studies revealed that compounds with specific electron-donating and

electron-withdrawing groups exhibit significantly enhanced activity, in some cases surpassing

that of standard references like ascorbic acid and aspirin.[3]
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Quantitative Biological Data
The following table summarizes key quantitative data for various derivatives.

Derivative
Class

Target/Assay
Key
Compound(s)

IC₅₀ / EC₅₀ Source

Benzofuranone-

pyridinium

Acetylcholinester

ase (AChE)
Compound 5b 52 ± 6.38 nM [7]

Benzofuranone-

pyridinium

Butyrylcholineste

rase (BChE)
Compound 6b 10 ± 6.87 nM [7]

(Z)-3-

benzylideneisobe

nzofuranones

Antioxidant

(DPPH Assay)
Compound 28f ~0.45 µg/mL [3]

(Z)-3-

benzylideneisobe

nzofuranones

Antioxidant

(DPPH Assay)
Compound 28k ~0.57 µg/mL [3]

(Z)-3-

benzylideneisobe

nzofuranones

Antiplatelet (AA-

induced)

Multiple (28c-g,

28k-l, etc.)

Potent (up to 6-

fold > Aspirin)
[3]

4,6-dihydroxy-5-

methoxy-7-

methylphthalide

Antioxidant

(DPPH Assay)
Compound 1 10 µM [4]

C-3 Substituted

Phthalide

Cytotoxicity (HL-

60 leukemia)
Compound 9 3.24 µg/mL [2]

C-3 Substituted

Phthalide

Cytotoxicity

(MDA-MB435

melanoma)

Compound 9 8.70 µg/mL [2]

Note: Structures of specific compounds (e.g., 5b, 28f) are detailed in the cited literature.
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The diverse biological effects of these derivatives are attributed to their interaction with specific

molecular targets. Enzyme inhibition and the induction of apoptosis are two of the most studied

mechanisms.

Click to download full resolution via product page

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the synthesis and

evaluation of new chemical entities.

Protocol 1: Synthesis of 5,6-Dimethoxyisobenzofuran-
1(3H)-one
[1]

Reactants: 4,5-dimethoxyphthalic anhydride, acetic anhydride, sulfuric acid (catalytic

amount).

Procedure: a. Suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride. b. Add a

catalytic amount (1-2 mol%) of concentrated sulfuric acid. c. Heat the mixture at 80–100°C

for 4–6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon

completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold

water to precipitate the crude product. f. Filter the solid, wash with water, and dry.

Purification: Recrystallize the crude product from ethanol to yield colorless crystals of 5,6-
dimethoxyisobenzofuran-1(3H)-one.

Expected Yield: 68–72%.

Protocol 2: MTT Cytotoxicity Assay
[2] This protocol assesses the effect of compounds on the metabolic activity of cancer cell

lines, which is an indicator of cell viability.
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Click to download full resolution via product page

Caption: Workflow for the MTT cytotoxicity assay.

Cell Culture: Maintain human cancer cell lines (e.g., U937, K562) in appropriate culture

medium supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium.

Add the solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control

(e.g., etoposide).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for an additional 3-4 hours. Live cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve

the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at the

appropriate wavelength (typically 570 nm).

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of

cell growth).

Conclusion
The 5,6-dimethoxyisobenzofuran-1(3H)-one scaffold is a versatile and privileged structure in

the field of medicinal chemistry. The extensive research into its derivatives has unveiled a

wealth of compounds with potent and diverse biological activities, including antiproliferative,

enzyme inhibitory, and antioxidant effects. The synthetic accessibility of the core and the
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potential for functionalization at multiple sites provide a robust platform for the rational design

of new therapeutic agents. Future research should continue to explore novel derivatization

strategies, expand the scope of biological targets, and conduct in-depth mechanistic and in

vivo studies to translate the promising in vitro results into clinically viable drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b046730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

